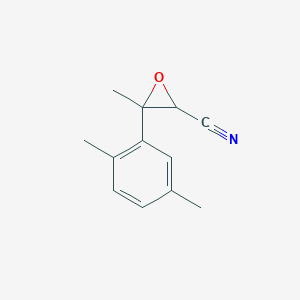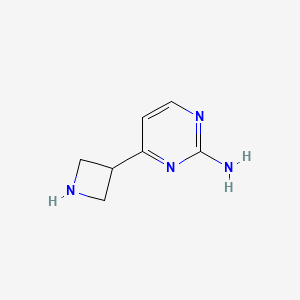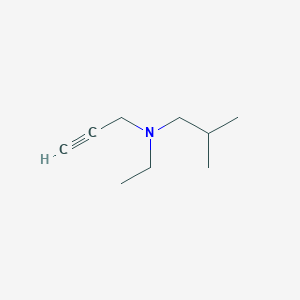
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine can be synthesized through several methods. One common approach involves the reaction of 2-methylpropylamine with propargyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency .
化学反応の分析
Types of Reactions
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the propargyl group.
科学的研究の応用
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, providing neuroprotective effects. Additionally, the compound may act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .
類似化合物との比較
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another MAO inhibitor with neuroprotective properties, used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor used to treat Parkinson’s and major depressive disorder.
Uniqueness
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine is unique due to its specific structural features, including the ethyl and 2-methylpropyl groups attached to the propargylamine core.
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
N-ethyl-2-methyl-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-7-10(6-2)8-9(3)4/h1,9H,6-8H2,2-4H3 |
InChIキー |
QWXAQSLEGAVDGW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC#C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)
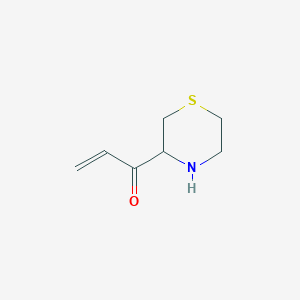
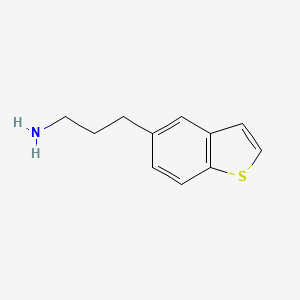
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)
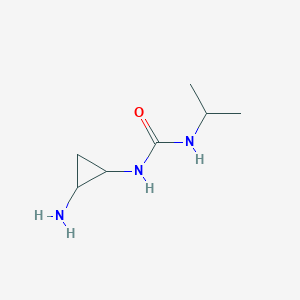
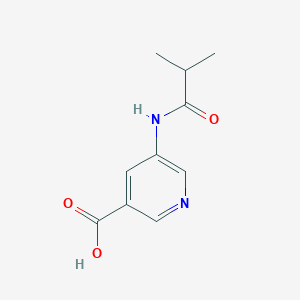
![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
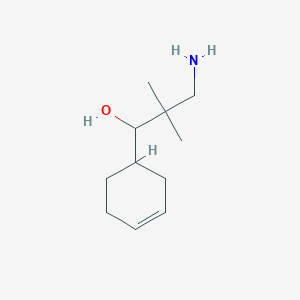
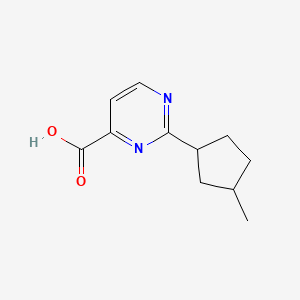
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
